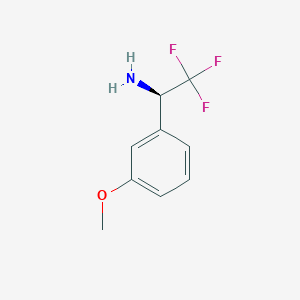

(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine

Description

(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine is a chiral amine featuring a trifluoromethyl group and a 3-methoxyphenyl substituent. Its enantiomeric purity and fluorine-rich structure make it valuable in medicinal chemistry and drug development, particularly as a building block for bioactive molecules.

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIVQMCRUQATAG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine can be achieved through several methods. One common approach involves the use of transaminase-mediated chiral selective synthesis. This method utilizes transaminases to convert 1-(3-methoxyphenyl)ethan-1-one to ®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine under optimized conditions such as specific enzyme loading, substrate loading, temperature, and pH .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) like the Ugi reaction, which is known for its efficiency and ability to produce multifunctional compounds in a one-pot process. The Ugi reaction typically involves the reaction of a primary amine, a carbonyl compound, a carboxylic acid, and an isonitrile .

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted ethanamines.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and the methoxyphenyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties

Key Insights :

Enantiomeric Comparisons

Table 2: Enantiomeric Differences

Note: The (S)-enantiomer hydrochloride is commercially available but shows distinct pharmacological profiles, underscoring the importance of stereochemistry in drug design .

Heterocyclic and Fluorinated Analogs

Table 3: Heterocyclic Derivatives

Key Insight : Pyridine-containing analogs (e.g., 1138011-22-9) introduce basic nitrogen, altering solubility and enabling coordination with metal catalysts in synthesis .

Role in Drug Discovery

- Anticancer Agents : Derivatives like 2,2,2-trifluoro-1-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)ethanamine (CAS 1391469-75-2) are intermediates in kinase inhibitors, showing promise in reversing multidrug resistance (e.g., ABCB1 modulation) .

Biological Activity

(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine, also known as a trifluoromethylated amine, has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability, along with a methoxyphenyl moiety that contributes to its binding affinity towards various biological targets. Its molecular formula is , and it possesses a chiral center, which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group allows for increased interaction with lipid membranes, while the methoxyphenyl group enhances binding affinity to neurotransmitter receptors. Studies suggest that this compound may modulate the activity of certain enzymes or receptors involved in neurotransmission and signal transduction pathways.

1. Enzyme Interaction

Research indicates that this compound can inhibit certain kinases such as Rho-associated protein kinases (ROCK1 and ROCK2). Inhibition studies have shown that modifications in the methoxy group can significantly affect selectivity and potency against these targets .

2. Receptor Modulation

The compound has been investigated for its potential as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function. The presence of the trifluoromethyl group may enhance interactions with these receptors compared to non-fluorinated analogs .

Case Study 1: ROCK Inhibition

In a study focusing on selective dual ROCK1 and ROCK2 inhibitors, this compound exhibited significant inhibition profiles. The introduction of the methoxy group improved selectivity against protein kinase A (PKA), demonstrating a nearly 40-fold increase in selectivity compared to other compounds lacking this modification .

Case Study 2: Neurotransmitter Interaction

Another investigation into the compound's effects on glutamate receptors showed that it could enhance glutamate potency significantly. This suggests its potential utility in treating cognitive impairments related to glutamatergic dysfunctions .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.